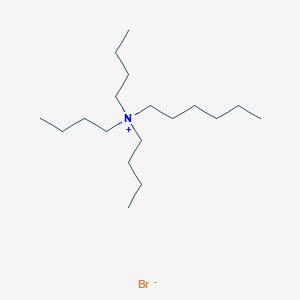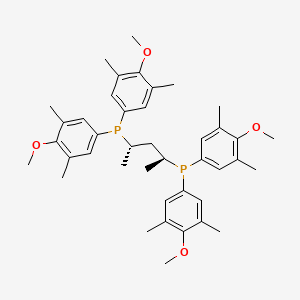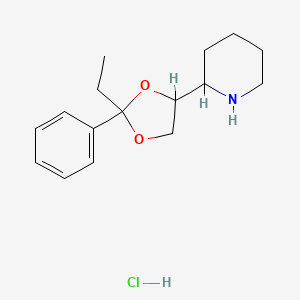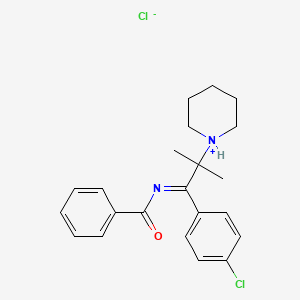
4,4',4''-((2,4-Diaminobenzene-1,3,5-triyl)tris(azo))tris(benzenesulphonic) acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’,4’'-((2,4-Diaminobenzene-1,3,5-triyl)tris(azo))tris(benzenesulphonic) acid is a complex organic compound with the molecular formula C24H20N8O9S3 and a molecular weight of 660.659 g/mol. This compound is known for its intricate structure, which includes multiple azo groups and sulfonic acid functionalities. It is primarily used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 4,4’,4’'-((2,4-Diaminobenzene-1,3,5-triyl)tris(azo))tris(benzenesulphonic) acid involves several steps. One common method includes the diazotization of 2,4-diaminobenzene followed by coupling with benzenesulphonic acid derivatives. The reaction conditions typically involve acidic environments and controlled temperatures to ensure the stability of the azo groups. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity.
Analyse Chemischer Reaktionen
4,4’,4’'-((2,4-Diaminobenzene-1,3,5-triyl)tris(azo))tris(benzenesulphonic) acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The azo groups can be reduced to amines using reducing agents such as sodium dithionite.
Substitution: The sulfonic acid groups can participate in substitution reactions, often forming sulfonate esters or amides.
Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4,4’,4’'-((2,4-Diaminobenzene-1,3,5-triyl)tris(azo))tris(benzenesulphonic) acid is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a dye intermediate.
Biology: The compound’s unique structure allows it to be used in staining techniques and as a marker in biological assays.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Wirkmechanismus
The mechanism of action of 4,4’,4’'-((2,4-Diaminobenzene-1,3,5-triyl)tris(azo))tris(benzenesulphonic) acid involves its interaction with various molecular targets. The azo groups can participate in electron transfer reactions, while the sulfonic acid groups enhance its solubility and reactivity in aqueous environments. These interactions can affect cellular pathways and biochemical processes, making it a valuable tool in research .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other azo dyes and sulfonic acid derivatives. For example:
4,4’,4’'-((1,3,5-Triazine-2,4,6-triyl)tris(azo))tris(benzenesulphonic) acid: This compound has a similar structure but includes a triazine core instead of a benzene core.
4,4’,4’'-((2,4-Diaminobenzene-1,3,5-triyl)tris(azo))tris(benzenesulphonic) acid: This compound is unique due to its specific arrangement of azo and sulfonic acid groups, which confer distinct chemical properties and reactivity.
These comparisons highlight the uniqueness of 4,4’,4’'-((2,4-Diaminobenzene-1,3,5-triyl)tris(azo))tris(benzenesulphonic) acid in terms of its structure and applications.
Eigenschaften
CAS-Nummer |
17895-45-3 |
|---|---|
Molekularformel |
C24H20N8O9S3 |
Molekulargewicht |
660.7 g/mol |
IUPAC-Name |
4-[[2,4-diamino-3,5-bis[(4-sulfophenyl)diazenyl]phenyl]diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C24H20N8O9S3/c25-22-20(30-27-14-1-7-17(8-2-14)42(33,34)35)13-21(31-28-15-3-9-18(10-4-15)43(36,37)38)23(26)24(22)32-29-16-5-11-19(12-6-16)44(39,40)41/h1-13H,25-26H2,(H,33,34,35)(H,36,37,38)(H,39,40,41) |
InChI-Schlüssel |
REBCXGWJUSDORQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C(=C2N)N=NC3=CC=C(C=C3)S(=O)(=O)O)N)N=NC4=CC=C(C=C4)S(=O)(=O)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Phenol, 2,2'-[oxybis(2,1-ethanediylthiomethylene)]bis[4-methyl-6-nonyl-](/img/structure/B13735757.png)
![4-Amino-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B13735761.png)



![4,4'-([9,9'-Bicarbazole]-3,3'-diyl)dibenzaldehyde](/img/structure/B13735791.png)
![N-[2-(5-Methoxyindol-3-yl)ethyl]-cyclobutylcarboxamide](/img/structure/B13735797.png)
![(1S,4S)-2-Phenyl-2,5-diazabicyclo[2.2.1]heptan-3-one](/img/structure/B13735802.png)



![sodium;(2Z)-2-[(3R,4S,8S,10S,11R,13S,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoate](/img/structure/B13735817.png)
